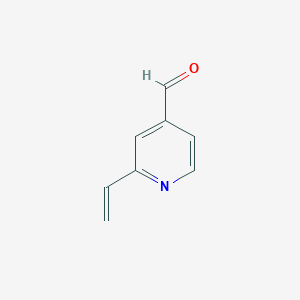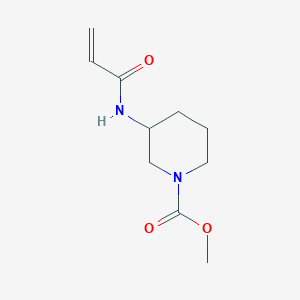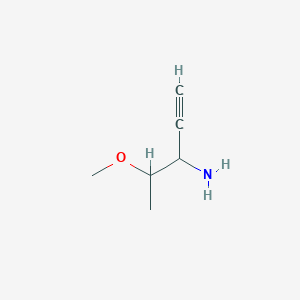
2-Ethenylpyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylpyridine-4-carbaldehyde: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 2-position and a formyl group at the 4-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-ethenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . These methods are scalable and can produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .
Substitution: The ethenyl group can participate in substitution reactions, such as nucleophilic substitution with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Nucleophiles
Major Products:
Oxidation: 2-Ethenylpyridine-4-carboxylic acid
Reduction: 2-Ethenylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethenylpyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 2-ethenylpyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carbaldehyde:
Pyridine-3-carbaldehyde:
Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has a formyl group at the 4-position of the pyridine ring.
Uniqueness: 2-Ethenylpyridine-4-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-ethenylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |
InChI-Schlüssel |
DMCCIYJDXGVWFL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)

![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)

![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)



![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
